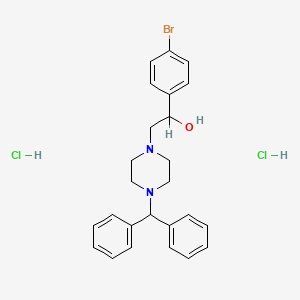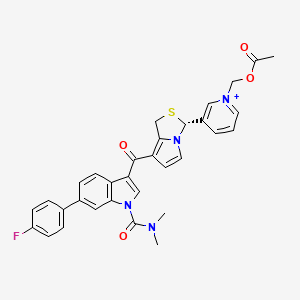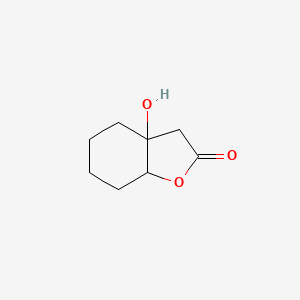
2(3H)-Benzofuranone, hexahydro-3a-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is a chemical compound that belongs to the class of benzofuranones This compound is characterized by a hexahydro structure with a hydroxyl group at the 3a position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of benzofuranone derivatives followed by hydroxylation at the 3a position. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted benzofuranones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3a position plays a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2(3H)-Benzofuranone, hexahydro-3a-methoxy-
- 2(3H)-Benzofuranone, hexahydro-3a-ethyl-
- 2(3H)-Benzofuranone, hexahydro-3a-chloro-
Comparison: 2(3H)-Benzofuranone, hexahydro-3a-hydroxy- is unique due to the presence of the hydroxyl group at the 3a position, which significantly influences its chemical reactivity and biological activity. Compared to its methoxy, ethyl, and chloro analogs, the hydroxyl group provides distinct hydrogen bonding capabilities and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61892-48-6 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3a-hydroxy-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(10)4-2-1-3-6(8)11-7/h6,10H,1-5H2 |
InChI-Schlüssel |
CNXYMDBRVCCMRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC(=O)OC2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


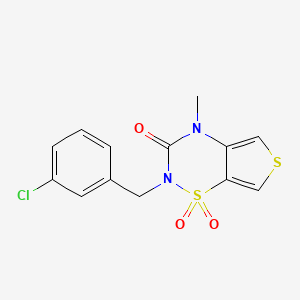
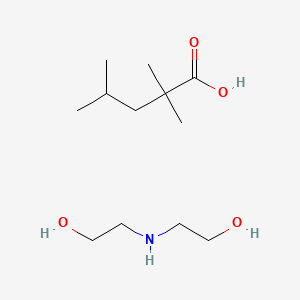

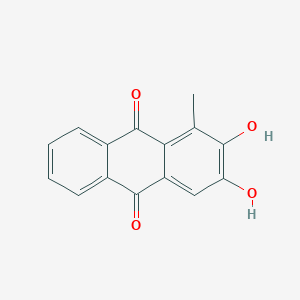


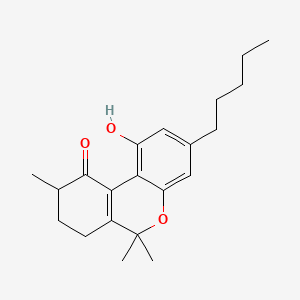

![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
